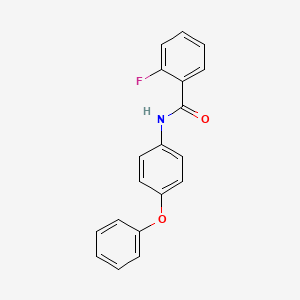

2-fluoro-N-(4-phenoxyphenyl)benzamide

Description

2-Fluoro-N-(4-phenoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the ortho-position and a 4-phenoxyphenyl group at the amide nitrogen. Its structure combines aromatic rings with polar substituents, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

2-fluoro-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-18-9-5-4-8-17(18)19(22)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRBGIWLILICPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzamide structure can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their structural distinctions:

Structural Insights :

- Electron-withdrawing groups (e.g., -NO₂ in , -F in ) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

- Bulkier substituents (e.g., phenoxyphenyl in the target compound) improve binding affinity but may reduce solubility .

- Heterocyclic moieties (e.g., thiazole in , oxadiazole in ) introduce hydrogen-bonding and π-π stacking interactions critical for target engagement.

Physicochemical Properties

- LogP and Solubility: The target compound’s logP (~3.0, estimated) is higher than 2-fluoro-N-(thiazol-2-yl)benzamide (logP ~1.08) due to the phenoxyphenyl group . Hydrogen-bonding capacity: Compounds with -NH groups (e.g., thiazole derivatives ) exhibit stronger intermolecular interactions, affecting crystallinity and melting points.

- IR/NMR Data :

Mechanistic Insights :

Molecular Interactions and Crystal Packing

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 2-fluoro-N-(4-phenoxyphenyl)benzamide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with fluorobenzoyl chloride reacting with 4-phenoxyaniline under Schotten-Baumann conditions to form the amide bond. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with bases such as triethylamine to neutralize HCl byproducts . For derivatives, post-functionalization (e.g., introducing tetrazole or thiazole moieties) may follow via Suzuki-Miyaura coupling or nucleophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELXL ) resolves 3D structure, and FT-IR identifies amide carbonyl stretches (~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) are standard. Agar diffusion assays assess zone-of-inhibition, while time-kill kinetics quantify bactericidal/fungicidal effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodological Answer : Systematic screening of solvents (polar aprotic vs. non-polar), temperature (0–80°C), and catalysts (e.g., DMAP for amidation) improves yield. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) enhances purity. Kinetic studies using HPLC monitor intermediate stability .

Q. What computational methods aid in elucidating structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (AutoDock ) predicts binding affinity to targets like dihydrofolate reductase (DHFR) or bacterial enzymes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with activity .

Q. How can crystallographic refinement resolve structural ambiguities?

- Methodological Answer : SHELXL refines X-ray data by modeling disorder (e.g., phenoxy group rotamers) and anisotropic displacement parameters. Twinning detection (via PLATON) and hydrogen-bonding network analysis validate intermolecular interactions. R-factors (<5%) and residual density maps ensure accuracy .

Q. What advanced assays evaluate anticancer mechanisms beyond cytotoxicity?

- Methodological Answer : Apoptosis induction is quantified via Annexin V/PI staining and flow cytometry. Caspase-3/7 activation assays confirm programmed cell death. Mitochondrial membrane potential (ΔΨm) assays (JC-1 dye) and ROS detection (DCFH-DA probe) assess oxidative stress involvement .

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or structural analogs (e.g., meta- vs. para-fluoro substitution). Meta-analyses using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., isothermal titration calorimetry for binding validation) reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.